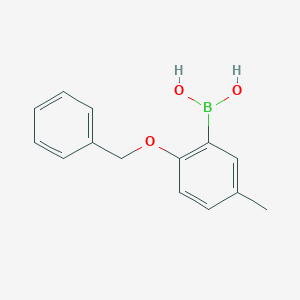

(2-(Benzyloxy)-5-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Benzyloxy)-5-methylphenyl)boronic acid, or 5-MBA, is a boronic acid that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. 5-MBA has a wide range of applications in the fields of organic chemistry, biochemistry, and medicinal chemistry. It is a useful reagent in the synthesis of compounds and is also an important intermediate in the synthesis of a range of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

- (Bölcskei, Keglevich, & Andrea, 2022) demonstrated the synthesis of 5-membered heteroaryl-substituted benzyloxy-benzaldehydes through the Suzuki-Miyaura coupling reaction. This process involved the use of various boronic acids, highlighting the versatility of these compounds in organic synthesis.

Applications in Organic Synthesis

- (Sun Hai-xia et al., 2015) discussed the use of (3-fluoro-5-methylphenyl) boronic acid, a similar compound, in the synthesis of 3-borono-5-fluorobenzoic acid, an important intermediate for organic synthesis. This illustrates the role of such boronic acids in creating key intermediates for further chemical processes.

Medicinal Chemistry and Drug Design

- (Ebdrup et al., 2005) found that certain aryl and heteroaryl boronic acids, including derivatives similar to (2-(benzyloxy)-5-methylphenyl)boronic acid, can inhibit hormone-sensitive lipase. This suggests potential therapeutic applications in the field of endocrinology and metabolic diseases.

Material Science and Polymer Chemistry

- (Kim, Suzuki, & Nagasaki, 2020) discussed the use of boronic acid-containing drugs in biomedical applications, highlighting the design of a polymeric carrier for such drugs. This demonstrates the potential of boronic acid derivatives in developing advanced drug delivery systems.

Mechanism of Action

Target of Action

The primary target of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is an organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Mode of Action

The mode of action of 2-(Benzyloxy)-5-methylphenylboronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .

Biochemical Pathways

The biochemical pathways affected by 2-(Benzyloxy)-5-methylphenylboronic acid are primarily related to the synthesis of organic compounds . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various synthetic pathways, leading to the formation of complex organic structures .

Pharmacokinetics

Like other organoboron compounds, it is likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic structures, including biologically active compounds and polymers .

Action Environment

The action of 2-(Benzyloxy)-5-methylphenylboronic acid is influenced by various environmental factors, including the presence of a suitable catalyst (typically palladium), the pH of the reaction medium, and the temperature . These factors can significantly affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction .

Safety and Hazards

properties

IUPAC Name |

(5-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDTEZABFLVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562402 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127972-17-2 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)